molecular formula C10H10N2O4S B1618756 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) CAS No. 76407-98-2

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

Cat. No.: B1618756
CAS No.: 76407-98-2
M. Wt: 254.26 g/mol
InChI Key: LXFWRJDNDPUIAY-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) (CAS: 76407-98-2) is a sulfated derivative of 3-methyl-1-phenyl-1H-pyrazol-5-ol. Its molecular formula is C₁₀H₁₀N₂O₄S, with a molecular weight of 254.26 g/mol . The compound features a sulfate ester group (-OSO₃H) at the 5-position of the pyrazole ring, enhancing its solubility and reactivity compared to non-sulfated analogs. It is a white crystalline solid with applications in medicinal chemistry and as an intermediate in organic synthesis .

Properties

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWRJDNDPUIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OS(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227238
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76407-98-2
Record name Edaravone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076407982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDARAVONE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ9RYP03KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation Methods Analysis

One-Pot Three-Component Condensation Using Acidic Ionic Liquid Catalyst

A highly efficient and eco-friendly method for synthesizing pyrazol-5-ol derivatives, including the title compound, involves a one-pot, solvent-free, three-component condensation of:

  • Aromatic aldehydes,
  • Ethyl acetoacetate,
  • Phenylhydrazine or hydrazine hydrate,

using triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as a recyclable acidic ionic liquid catalyst.

Reaction Conditions and Procedure:
  • Catalyst loading: 10 mol% relative to reactants,
  • Temperature: 90 °C,
  • Solvent-free conditions,
  • Reaction time: ~35 minutes for completion,
  • Work-up: Cooling, recrystallization from ethanol,
  • Catalyst recovery: Evaporation under reduced pressure and reuse up to six cycles without loss of activity.
Mechanistic Insights:
  • Step 1: Formation of 3-methyl-1-phenyl-5-pyrazolone via condensation of phenylhydrazine and ethyl acetoacetate catalyzed by [Et3NH][HSO4].
  • Step 2: Activation of aldehyde by protonation from the ionic liquid.
  • Step 3: Knoevenagel condensation between activated aldehyde and 3-methyl-1-phenyl-5-pyrazolone.
  • Step 4: Michael addition leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives.

This method achieves high yields (up to 86%) with short reaction times and aligns with green chemistry principles by eliminating volatile organic solvents and using a recyclable catalyst.

Data Summary Table: Effect of Catalyst and Conditions on Yield
Entry Catalyst Temp (°C) Solvent-Free Yield (%) Notes
1 [Et3NH][HSO4], 10 mol% 90 Yes 86 Optimal conditions
2 [Et3NH][HSO4], 5 mol% 90 Yes 69 Lower catalyst loading
3 No catalyst 90 Yes 7 Negligible without catalyst
4 [Et3NH][HSO4] 90 Water 18 Low yield in aqueous media
5 [Et3NH][HSO4] 50 Yes 65 Lower temperature

(Adapted from Zhou and Zhang, 2015)

Cyclization and Functionalization via Lawesson’s Reagent and Avoidance of Toxic Solvents

A patented industrially relevant process for related pyrazolyl piperazine derivatives (precursors or analogs of the title compound) involves:

  • Cyclization of intermediates using Lawesson's reagent instead of phosphorous oxychloride to avoid toxic pyridine solvents,
  • Controlled temperature steps for organic layer washing, concentration, and acid addition,
  • Use of glacial acetic acid for salt formation,
  • Cooling and filtration steps to isolate crystalline products,
  • Drying under mild heat (40–45 °C) for extended periods (15–20 hours).

This approach improves yield and purity while enhancing safety and scalability for pharmaceutical manufacturing.

Catalyst-Free Tandem Knoevenagel-Michael Reaction

An alternative method involves a catalyst-free tandem Knoevenagel-Michael reaction under reflux in ethanol:

  • Reactants: 3-methyl-1-phenyl-2-pyrazolin-5-one and benzaldehydes,
  • Reaction time: 5 minutes reflux,
  • Product isolation by filtration and washing,
  • Yields: Very high (up to 98%),
  • Suitable for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives.

This method is simpler but may lack the green chemistry advantages of solvent-free or recyclable catalyst systems.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Solvent Yield (%) Reaction Time Advantages Limitations
Ionic liquid catalysis ([Et3NH][HSO4]) 10 mol%, 90 °C, solvent-free None 86 ~35 min Eco-friendly, recyclable catalyst Requires ionic liquid preparation
Lawesson’s reagent cyclization Lawesson’s reagent, acetic acid Organic solvents Not specified Hours Industrial scale, avoids pyridine Multi-step, longer process
Catalyst-free Knoevenagel-Michael None, reflux in ethanol Ethanol 98 5 min reflux Simple, high yield Uses organic solvent, less green

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce pyrazole-5-ol derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Neuroprotective Properties :
    • Edaravone sulfate has been studied for its neuroprotective effects, particularly in conditions like stroke and neurodegenerative diseases. Its ability to scavenge free radicals contributes to its protective role against oxidative stress in neuronal cells.
  • Anticancer Activity :
    • Research indicates that derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol exhibit notable anticancer activities. A study evaluated several synthesized compounds for their antiproliferative effects against various cancer cell lines, including breast and melanoma cancers. One compound showed superior activity compared to Tamoxifen, highlighting the potential of pyrazole derivatives in cancer therapy .
  • Antioxidant Activity :
    • The antioxidant properties of 1H-Pyrazol-5-ol derivatives have been documented, with some compounds demonstrating better radical scavenging abilities than established antioxidants like edaravone itself. This suggests potential applications in formulations aimed at reducing oxidative damage .

Synthetic Applications

  • Catalyst Development :
    • The compound has been utilized in the development of new synthetic methodologies. For instance, a catalyst-free one-pot synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) was reported using cellulose sulfuric acid as a biopolymer-based solid acid catalyst. This method is noted for its environmental friendliness and efficiency, yielding high amounts of product with reduced operational hazards .
  • Visible Light Promotion :
    • Recent studies have shown that visible light can be employed to promote the synthesis of pyrazole derivatives without the need for traditional catalysts. This green chemistry approach not only simplifies the reaction conditions but also enhances yield and functional group tolerance .

Case Study 1: Anticancer Activity Evaluation

A series of bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and tested for their antiproliferative activities against five human cancer cell lines using MTT assays. The results indicated that certain compounds exhibited significant cytotoxicity, with the most active compound outperforming standard treatments like Tamoxifen .

Case Study 2: Synthesis via Green Chemistry

A novel synthesis method involving visible light irradiation was developed to create a library of medicinally important pyrazole derivatives. This method demonstrated high functional group tolerance and yielded products quickly and efficiently, showcasing the potential for environmentally sustainable practices in organic synthesis .

Data Table: Summary of Biological Activities

Compound NameActivity TypeSpecific ActivityReference
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)AnticancerSuperior activity against breast cancer cells
Edaravone SulfateNeuroprotectiveScavenges free radicals; protects neuronal cells
Bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)AntioxidantBetter DPPH radical scavenging than edaravone

Comparison with Similar Compounds

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s

Structural Differences :

  • Core Structure: Bis-pyrazoles consist of two pyrazole rings linked by an aryl methylene group, whereas the target compound is a mono-pyrazole derivative with a sulfate ester.
  • Functional Groups : Bis-pyrazoles lack sulfation but retain hydroxyl (-OH) groups at the 5-position of each pyrazole ring .

Physical Properties :

  • Bis-pyrazoles generally have higher molecular weights (e.g., ~350–400 g/mol) due to the bis-pyrazole structure, whereas the sulfate ester has a molecular weight of 254.26 g/mol .

3-Methyl-1-phenyl-1H-pyrazol-5-ol (Parent Compound)

Structural Differences :

  • The parent compound lacks the sulfate ester group, retaining a hydroxyl (-OH) group at the 5-position .

Reactivity :

  • The hydroxyl group in the parent compound participates in hydrogen bonding and tautomerism, forming stable dimeric structures via intramolecular H-bonds .
  • Sulfation replaces the hydroxyl with a sulfate ester, altering electronic properties and reducing tautomeric flexibility .

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-

Structural Differences :

  • This derivative replaces the hydroxyl group with an amine (-NH₂) at the 5-position .

Properties :

  • The amine group introduces basicity and nucleophilicity, contrasting with the acidic sulfate ester.
  • Reported boiling points range from 470–606 K , indicating higher thermal stability compared to the sulfate ester .

Comparative Data Table

Property 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Molecular Formula C₁₀H₁₀N₂O₄S C₂₀H₁₈N₄O₂ C₁₀H₁₀N₂O
Molecular Weight (g/mol) 254.26 ~350–400 190.20
Key Functional Group Sulfate ester (-OSO₃H) Hydroxyl (-OH) Hydroxyl (-OH)
Synthetic Method Esterification (presumed) Knoevenagel-Michael reaction Condensation/cyclization
Bioactivity Not reported (potential enhanced solubility) Antiviral, fungicidal Chemosensing, metal coordination

Research Findings and Challenges

  • Catalyst Dependency : Bis-pyrazole synthesis often requires acidic/basic catalysts (e.g., ionic liquids, silica-based acids), whereas sulfate ester formation may need strong sulfating agents like concentrated H₂SO₄ .
  • Green Chemistry : Solvent-free and catalyst-free methods for bis-pyrazoles align with sustainable practices, but sulfate ester synthesis may involve hazardous reagents .
  • Structural Complexity : Bis-pyrazoles exhibit rigid, planar structures validated by XRD, while the sulfate ester’s stereoelectronic effects remain underexplored .

Biological Activity

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester), also known as Edaravone Sulfate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₀H₁₀N₂O₄S
  • Molecular Weight : 254.26 g/mol
  • CAS Number : 76407-98-2
  • pKa : -5.73 (predicted)
  • Density : 1.45 g/cm³ (predicted) .

Research indicates that compounds within the pyrazole class exhibit a variety of biological activities, including anti-inflammatory and analgesic effects. The biological activity of Edaravone Sulfate can be attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity : Pyrazolone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for their therapeutic effects in conditions characterized by inflammation .
  • Antioxidant Properties : Edaravone is known for its neuroprotective effects, primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cellular environments .
  • Anticancer Activity : Recent studies have demonstrated that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities of Edaravone Sulfate

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging of free radicals
AnticancerAntiproliferative effects on cancer cells

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluating various pyrazolone derivatives highlighted that compounds similar to Edaravone Sulfate demonstrated significant anti-inflammatory activity in rodent models, suggesting potential for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Neuroprotective Role : Clinical trials have shown that Edaravone effectively reduces neurological deficits in patients with acute ischemic stroke by mitigating oxidative damage . This finding underscores the importance of Edaravone Sulfate in neuroprotection and stroke management.
  • Anticancer Studies : In vitro studies have indicated that Edaravone Sulfate and related compounds exhibit notable antiproliferative activity against human cancer cell lines such as breast cancer and melanoma. The mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 1H-Pyrazol-5-ol derivatives, and how do catalyst-driven methods compare to catalyst-free approaches?

The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s—structurally related derivatives—can be achieved via:

  • Catalyst-driven methods : Use acidic (e.g., silica-bonded S-sulfonic acid), basic (LiOH·H₂O), or nanocatalysts (graphene oxide functionalized with pyridine-methanesulfonate). These methods often yield 70–95% but face drawbacks like toxic solvents, long reaction times (hours), and purification challenges .
  • Catalyst-free methods : A tandem Knoevenagel-Michael reaction under solvent-free conditions achieves 93–99% yield in 5 minutes, avoiding catalyst-related impurities. However, high temperatures (120°C) risk aldehyde oxidation, requiring post-reaction crystallization .
    Methodological Insight : Optimize based on reaction scale and purity requirements. For high-throughput applications, catalyst-free methods are preferable .

Which analytical techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π–π stacking, hydrogen bonds) using programs like SHELXL .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; FT-IR identifies functional groups (e.g., sulfate ester O–S–O stretches).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition onset temperatures guide storage conditions .
  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity .

How is the biological activity of this compound evaluated, and what roles do functional groups play?

  • Bioassays : Insecticidal/fungicidal activity is tested via dose-response assays (e.g., mortality rates in pest models). Antioxidant potential is measured using DPPH radical scavenging assays .
  • Functional group roles : The hydrogen sulfate ester enhances solubility and bioavailability. The pyrazole core contributes to metal chelation (e.g., in agrochemical applications) .

Advanced Research Questions

What mechanistic insights explain the formation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s via Knoevenagel-Michael reactions?

The reaction proceeds in two steps:

Knoevenagel condensation : Aldehyde reacts with 3-methyl-1-phenyl-2-pyrazolin-5-one to form an α,β-unsaturated intermediate.

Michael addition : A second pyrazolone attacks the electrophilic β-carbon.
Evidence from NMR and kinetic studies supports this pathway, with solvent-free conditions accelerating the process via reduced activation energy .

How can green chemistry principles be applied to synthesize this compound while minimizing environmental impact?

  • Solvent-free synthesis : Reduces waste and energy use (e.g., 5-minute reactions at 120°C) .
  • Nanocatalysts : Graphene oxide-based catalysts improve recyclability and reduce toxicity compared to traditional acids/bases .
  • Challenges : Balancing reaction efficiency (yield/time) with scalability. Catalyst-free methods may require post-synthesis crystallization, increasing energy use .

What are the key structure-activity relationships (SAR) for pyrazole derivatives in agrochemical applications?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance insecticidal activity. Methyl groups at the 3-position improve thermal stability .
  • Sulfate ester role : Increases hydrophilicity, aiding systemic transport in plants. Comparative studies with non-esterified analogs show reduced bioavailability .

How does thermal stability impact the practical use of this compound, and how is it measured?

  • TGA data : Decomposition onset temperatures (e.g., ~200°C) inform storage at ≤25°C in inert atmospheres.
  • DSC : Identifies phase transitions; sulfate esters may exhibit proton conductivity shifts at elevated temperatures, relevant for electrochemical applications .

What advanced computational methods can predict the physicochemical properties of this compound?

  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and redox behavior.
  • MD simulations : Study solvation effects and interactions with biological targets (e.g., enzyme binding pockets). Cross-validate with experimental XRD and spectroscopic data .

Data Contradictions and Resolution

  • Catalyst efficiency vs. yield : Some nanocatalysts claim high yields but require complex synthesis , while catalyst-free methods achieve superior yields but risk by-products . Resolution: Use kinetic studies to identify rate-limiting steps and optimize conditions.
  • Biological activity variability : Discrepancies in DPPH assay results may arise from differing radical concentrations or solvent systems. Standardize protocols using reference antioxidants (e.g., ascorbic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Reactant of Route 2
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

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